An In-Depth Technical Guide to 1-(Bromomethyl)spiro[2.2]pentane: A Novel Building Block for Drug Discovery
An In-Depth Technical Guide to 1-(Bromomethyl)spiro[2.2]pentane: A Novel Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that can confer improved pharmacological properties is relentless. Spirocycles, carbocyclic structures where two rings share a single atom, have emerged as a particularly promising class of scaffolds.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems. The introduction of a spirocyclic motif can significantly enhance a molecule's Fsp3 character (the fraction of sp3 hybridized carbons), a parameter often correlated with improved clinical success.[1] This structural feature can lead to better target engagement, increased metabolic stability, and modulated physicochemical properties such as solubility and lipophilicity.[1][3]
The spiropentane core, a unique "bow-tie" like structure, represents an intriguing building block within this class. Its highly strained nature and well-defined exit vectors for substitution make it a valuable tool for exploring chemical space in drug design.[4] 1-(Bromomethyl)spiro[2.2]pentane (CAS 1700432-40-1) is a functionalized derivative of this scaffold, poised to be a versatile intermediate for the synthesis of novel drug candidates. The presence of a reactive bromomethyl group provides a handle for a variety of chemical transformations, allowing for its incorporation into more complex molecular frameworks.
This technical guide provides a comprehensive overview of the known properties, a proposed synthetic route, expected reactivity, and predicted spectral data for 1-(Bromomethyl)spiro[2.2]pentane, offering a foundational resource for researchers interested in leveraging this unique building block.
Physicochemical Properties
Currently, detailed experimental data for 1-(Bromomethyl)spiro[2.2]pentane is limited. The following table summarizes its known identifiers and computed physicochemical properties.
| Property | Value | Source |
| CAS Number | 1700432-40-1 | PubChem[5] |
| Molecular Formula | C₆H₉Br | PubChem[5] |
| Molecular Weight | 161.04 g/mol | PubChem[5] |
| IUPAC Name | 2-(bromomethyl)spiro[2.2]pentane | PubChem[5] |
| Appearance | Liquid (presumed) | American Elements[6] |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| XLogP3 | 2.3 | PubChem[5] |
Proposed Synthesis of 1-(Bromomethyl)spiro[2.2]pentane
The key transformation is the conversion of the primary alcohol to an alkyl bromide. A common and effective method for this is the Appel reaction, which utilizes a phosphine and a bromine source, or reaction with phosphorus tribromide (PBr₃). The latter is often preferred for its simplicity and high yield in converting primary alcohols.
Proposed Reaction Scheme:
A proposed reaction for the synthesis of 1-(Bromomethyl)spiro[2.2]pentane.
Detailed Experimental Protocol (Analogous Procedure)
This protocol is adapted from established procedures for the bromination of primary alcohols, such as cyclopropylmethanol.[6]
Materials and Reagents:
-
Spiro[2.2]pentan-1-ylmethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Pyridine (or 2,6-lutidine)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Distillation apparatus (optional, for high purity)
Step-by-Step Methodology:
-
Reaction Setup:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with an argon or nitrogen inlet is assembled.
-
The flask is charged with spiro[2.2]pentan-1-ylmethanol and anhydrous diethyl ether. A small amount of a mild base like pyridine is added to neutralize the HBr byproduct.
-
The flask is cooled to 0 °C in an ice bath.
-
-
Addition of Phosphorus Tribromide:
-
Phosphorus tribromide is dissolved in anhydrous diethyl ether in the addition funnel.
-
The PBr₃ solution is added dropwise to the stirred alcohol solution at 0 °C over a period of 30-60 minutes. The temperature should be carefully monitored to prevent a rapid exotherm.
-
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (or until TLC/GC-MS analysis indicates complete consumption of the starting material).
-
-
Workup and Isolation:
-
The reaction is carefully quenched by the slow addition of water or crushed ice while cooling the flask in an ice bath.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed successively with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 1-(Bromomethyl)spiro[2.2]pentane.
-
Experimental workflow for the proposed synthesis.
Reactivity Profile
The primary reactive site in 1-(Bromomethyl)spiro[2.2]pentane is the carbon-bromine bond. As a primary alkyl bromide, it is expected to readily undergo nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism.[5][8] The steric hindrance around the electrophilic carbon is minimal, allowing for backside attack by a wide range of nucleophiles.[9]
Typical Sₙ2 Reaction:
General Sₙ2 reaction of 1-(Bromomethyl)spiro[2.2]pentane.
This reactivity allows for the introduction of a diverse array of functional groups, making 1-(Bromomethyl)spiro[2.2]pentane a versatile intermediate. Common nucleophiles that can be employed include:
-
Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.
-
Nitrogen nucleophiles: Ammonia, amines, and azides to introduce amino and azido functionalities.
-
Carbon nucleophiles: Cyanide and organometallic reagents to form new carbon-carbon bonds.
-
Sulfur nucleophiles: Thiols and thiolates to generate thioethers.
Predicted Spectroscopic Data
Due to the absence of published experimental spectra for 1-(Bromomethyl)spiro[2.2]pentane, the following data is predicted based on the known spectra of the analogous compound, (bromomethyl)cyclopropane, and general spectroscopic principles.[10][11][12][13][14]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the spiropentyl core and the bromomethyl group.
-
~3.3-3.6 ppm (doublet): This signal would correspond to the two protons of the bromomethyl group (-CH₂Br). The downfield shift is due to the electron-withdrawing effect of the bromine atom. The signal is expected to be a doublet due to coupling with the adjacent methine proton on the spiropentane ring.
-
~0.5-1.5 ppm (multiplets): A complex series of multiplets in this region would correspond to the protons of the two cyclopropyl rings of the spiropentane scaffold.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide information on the carbon framework.
-
~35-40 ppm: The carbon of the bromomethyl group (-CH₂Br).
-
~10-30 ppm: Several signals corresponding to the carbons of the spiropentane ring system, including the quaternary spiro-carbon.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorptions for the C-H and C-Br bonds.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1250 cm⁻¹: CH₂ wagging of the bromomethyl group.
-
~650-550 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would likely show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A pair of peaks at m/z 160 and 162 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Major Fragments: Loss of the bromine atom (M-Br)⁺ at m/z 81 would be a prominent peak. Further fragmentation of the spiropentylmethyl cation would also be observed.
Safety and Handling
Based on the GHS classification, 1-(Bromomethyl)spiro[2.2]pentane is a flammable liquid and vapor. It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[5]
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
1-(Bromomethyl)spiro[2.2]pentane represents a promising, yet underexplored, building block for medicinal chemistry. Its unique three-dimensional structure, combined with a reactive functional handle, provides a valuable tool for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While experimental data for this specific molecule is currently scarce, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity, empowering researchers to incorporate this novel scaffold into their drug discovery programs.
References
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PubChem. 1-(Bromomethyl)spiro(2.2)pentane. National Center for Biotechnology Information. [Link]
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PubChem. (Bromomethyl)cyclopropane. National Center for Biotechnology Information. [Link]
- Google Patents. US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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